Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxypyridine-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst to form the intermediate 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid. This intermediate is then esterified with methanol to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Scientific Research Applications
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-chloro-2-hydroxypyridine-4-carboxylate: This compound differs by having a hydroxyl group instead of the isopropoxy group.
Methyl 5-chloro-2-(methoxy)pyridine-4-carboxylate: This compound has a methoxy group instead of the isopropoxy group.
Methyl 5-chloro-2-(ethoxy)pyridine-4-carboxylate: This compound has an ethoxy group instead of the isopropoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .
Properties
IUPAC Name |
methyl 5-chloro-2-propan-2-yloxypyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-9-4-7(10(13)14-3)8(11)5-12-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWMXIWBZGRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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